Aloin B

Übersicht

Beschreibung

Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is present in the aloe latex, which is the yellow sap found between the outer rind and the inner gel of the aloe leaf . It has been used traditionally as a stimulant-laxative to treat constipation by inducing bowel movements .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the aloe latex using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) with phosphate-buffered saline as the extraction solvent . The aloin is separated using a Zorbax Eclipse AAA column at 35°C, with water and acetonitrile as the mobile phase . Another method involves the extraction of aloe exudate in the presence of an aliphatic diol or triol of low molecular weight, followed by purification through crystallization .

Industrial Production Methods: Industrial production of aloin typically involves the extraction of aloe latex from Aloe barbadensis or Aloe ferox. The latex is then processed to isolate aloin using methods such as HPLC or liquid chromatography coupled with mass spectrometry . These methods ensure the purity and stability of the compound for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be stable at acidic pH levels, which is crucial for its extraction and quantification .

Common Reagents and Conditions: Common reagents used in the reactions involving aloin include acetonitrile acidified with formic acid for extraction , and phosphate-buffered saline for maintaining stability during HPLC analysis . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the stability and purity of aloin.

Major Products Formed: The major products formed from the reactions involving aloin include its diastereomers, aloin A (barbaloin) and this compound (isobarbaloin), which have similar chemical properties . These diastereomers are often the focus of studies due to their distinct pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Aloin B, also known as isobarbaloin, is a bioactive constituent found in Aloe vera, possessing diverse pharmacological activities . Research indicates that this compound shares similar metabolic profiles with aloin A in vivo, with both compounds capable of transforming into each other within the body .

Scientific Research Applications

Anti-inflammatory Effects:

- Aloin demonstrates anti-inflammatory effects, particularly in the context of allergic rhinitis and asthma . Studies suggest that aloin's protective effects are achieved by regulating the MAPK signaling pathway .

- Network pharmacology and molecular docking studies have identified key targets for aloin in treating allergic rhinitis and asthma as EGFR, SRC, ESR1, ALB, and MAPK8 . Aloin interacts with these targets through hydrogen bonding .

Impact on Gut Microbiota:

- Aloin consumption can lead to intestinal goblet cell hyperplasia .

- Studies using rat fecal slurry models indicate that aloin exhibits antibacterial properties against certain commensal bacteria and decreases butyrate production in a dose-dependent manner .

- Aloin can alter the intestinal epithelial cells barrier integrity at higher concentrations .

Neuroprotective and Anticancer Mechanisms:

- Aloin A and this compound have shown potential neuroprotective and anticancer mechanisms .

- Aloin AB exhibited a more pronounced inhibitory effect compared to equivalent concentrations of 4, panel A and B, potentially due to occupying distinct allosteric sites . The combination of the two Aloins could serve as a potent proteasome inhibitor, potentially possessing antiproliferative properties .

Other Activities:

- Aloin A/B and aloesin possess antibacterial, antitumor, anti-inflammatory, and intestinal regulation properties .

Data Tables

There are no data tables in the search results.

Case Studies

There are no explicit case studies of this compound in the provided search results; however, the following studies are relevant:

- Animal Studies: Animal studies have shown that consumption of aloe or purified aloin cause intestinal goblet cell hyperplasia, and malignancy .

- In Vitro Model: In rat fecal slurry (an in vitro model to simulate human colon content), longer aloin exposure (24 h) decreases the butyrate production in dose dependent manner .

Safety Evaluation

- A study confirms that a commercial stabilized Aloe vera gel intended for consumption as a juice beverage is not genotoxic .

- Aloin induced dose-related increased incidences and severities of mucosal and goblet cell hyperplasia that extended from the cecum to the rectum, with increased incidences and severities detected at aloin doses ≥55.7 mg/kg drinking water .

- The structure of the gut microbiota shifts markedly in aloin-treated rats .

Wirkmechanismus

Aloin B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase by binding through hydrophobic forces, causing conformational changes in the enzyme . This compound also activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, promoting cell survival and inhibiting apoptosis . This pathway is crucial for its neuroprotective and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Aloin B is often compared with other anthraquinone compounds such as aloe-emodin, aloesin, and emodin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and mechanisms of action . For example, aloe-emodin has been studied for its anticancer properties, while aloesin is known for its skin-protective effects . The uniqueness of aloin lies in its dual role as a neuroprotective and anticancer agent, making it a versatile compound for various therapeutic applications .

Biologische Aktivität

Aloin B, an anthraquinone glycoside derived from the Aloe vera plant, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for health.

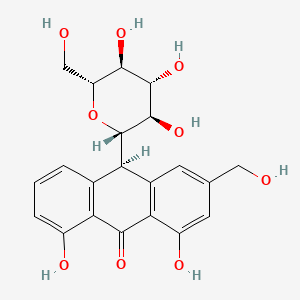

Chemical Structure and Properties

This compound (isobarbaloin) is one of the two main isoforms of aloin, the other being Aloin A (barbaloin). Both compounds share similar chemical structures but differ in their stereochemistry. The structural differences influence their biological activities and interactions with various biological targets.

Pharmacological Activities

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound, particularly against SARS-CoV-2. Research indicates that both Aloin A and B inhibit the proteolytic activity of the viral PLpro enzyme, with IC50 values of 16.08 μM for this compound . This inhibition suggests a mechanism through which these compounds may reduce viral replication.

2. Anticancer Effects

This compound has shown promise in cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLaS3 (human cervical cancer cells) by disrupting cell cycles and increasing cell death . The compound also exhibited antiproliferative effects by inhibiting the activity of key cellular pathways involved in cancer progression.

3. Neuroprotective Properties

Emerging research indicates that this compound may possess neuroprotective effects. It has been observed to inhibit chymotryptic activity in the human 20S proteasome, which is crucial for protein degradation and cellular homeostasis . The IC50 for this effect was found to be approximately 28 μM, suggesting potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Proteolytic Inhibition : this compound interacts with critical residues in the PLpro enzyme, forming hydrogen bonds that inhibit its activity .

- Cell Cycle Disruption : In cancer cells, this compound disrupts normal cell cycle progression, leading to increased apoptosis through mitochondrial pathways .

- Gut Microbiota Modulation : Studies have shown that Aloin can alter gut microbiota composition, affecting overall gastrointestinal health .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits SARS-CoV-2 PLpro | |

| Anticancer | Induces apoptosis in HeLaS3 | |

| Neuroprotective | Inhibits proteasome activity | |

| Gut Microbiota | Alters bacterial composition |

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial. Studies have indicated that this compound does not exhibit significant cytotoxicity at concentrations up to 100 μM on Vero-E6 cells over 48 hours . However, long-term exposure and potential effects during viral infections warrant further investigation.

Eigenschaften

IUPAC Name |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-WEZNYRQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904581 | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28371-16-6 | |

| Record name | Aloin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.